molecular formula C20H19ClN4O3S B2939928 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide CAS No. 897621-18-0

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide

Cat. No. B2939928
CAS RN: 897621-18-0
M. Wt: 430.91
InChI Key: YIDXABCIGMHNAP-UHFFFAOYSA-N
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Description

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In

Mechanism of Action

The mechanism of action of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and proteins involved in cell growth and proliferation. Additionally, this compound may disrupt cellular membranes, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that this compound can affect various biochemical and physiological processes. This compound has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. Additionally, this compound has been shown to induce cell death in cancer cells, making it a potential chemotherapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide in lab experiments is its broad-spectrum activity against various bacterial and fungal strains. Additionally, this compound has been shown to have anticancer properties, making it a potential candidate for the development of new chemotherapeutic agents. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide. One area of research could focus on the development of new antibiotics and antifungal agents based on this compound. Additionally, further studies could explore the potential use of this compound as a chemotherapeutic agent for the treatment of cancer. Finally, future studies could focus on the optimization of the synthesis method for this compound, as well as the development of new derivatives with improved activity and reduced toxicity.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. This compound has been shown to exhibit antibacterial and antifungal activity, as well as anticancer properties. However, further studies are needed to fully understand the potential of this compound in scientific research.

Synthesis Methods

The synthesis of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-(2-aminothiazol-4-yl)-N-(2-methoxybenzyl)acetamide with 3-(3-chlorophenyl)urea in the presence of a suitable solvent and catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide has potential applications in scientific research. This compound has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, this compound has been shown to have anticancer properties, and it has been studied as a potential chemotherapeutic agent.

properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c1-28-17-8-3-2-5-13(17)11-22-18(26)10-16-12-29-20(24-16)25-19(27)23-15-7-4-6-14(21)9-15/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDXABCIGMHNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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